![molecular formula C19H14N4O2 B3071474 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-14-0](/img/structure/B3071474.png)

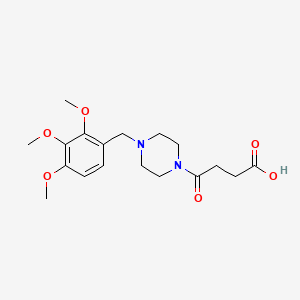

3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Übersicht

Beschreibung

The compound “3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as pyrazolopyridines, which are heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. These types of compounds are known for their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyridine rings, followed by various functional group interconversions to introduce the methyl, phenyl, and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyrazole ring fused to a pyridine ring, with a phenyl ring and a carboxylic acid group attached. The presence of these functional groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in various acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar, while the aromatic rings could contribute to its stability and rigidity .Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been recognized for their versatility as kinase inhibitors due to their ability to interact with kinases via multiple binding modes. These compounds bind to the hinge region of the kinase, forming key interactions within the kinase pocket, which provides potency and selectivity. This makes them valuable scaffolds in the design of kinase inhibitors for therapeutic applications. The pyrazolo[3,4-b]pyridine scaffold is particularly noted for its utility in achieving multiple kinase binding modes, offering advantages in terms of inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).

Cytochrome P450 Isoform Inhibition

Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes includes the study of compounds like pyrazolo[3,4-b]pyridine derivatives. These studies are crucial for understanding drug-drug interactions and predicting metabolic pathways in drug development. The selectivity and potency of these inhibitors are critical for deciphering the involvement of specific CYP isoforms in drug metabolism, which is essential for the safety and efficacy of pharmaceuticals (Khojasteh et al., 2011).

Formation and Fate of Toxicants in Food

Compounds within the pyrazolo[3,4-b]pyridine family have been investigated for their role in the formation of toxicants such as heterocyclic aromatic amines in processed foods. These studies provide insights into the chemical reactions that occur during food processing and storage, contributing to our understanding of food safety and the chemical mechanisms behind the formation of potentially carcinogenic substances (Zamora & Hidalgo, 2015).

Chemistry and Properties of Heterocyclic Compounds

The chemistry and properties of pyrazolo[3,4-b]pyridine and related heterocyclic compounds have been reviewed, highlighting their significance in organic synthesis, catalysis, and potential drug applications. These compounds exhibit a wide range of activities, including anticancer, antibacterial, and anti-inflammatory effects, making them subjects of interest in drug discovery and development (Li et al., 2019).

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which share a similar structure with mfcd09473449, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The suzuki–miyaura (sm) cross-coupling reaction, a common process in the synthesis of such compounds, involves the formation of new carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups . This reaction could potentially influence the interaction of MFCD09473449 with its targets.

Biochemical Pathways

It’s known that indole derivatives can influence a wide range of biological and clinical applications . Additionally, the Suzuki–Miyaura coupling reaction, which is involved in the synthesis of such compounds, can lead to the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways .

Pharmacokinetics

The stability of organoboron compounds, which are often used in the synthesis of such compounds, can influence their bioavailability .

Result of Action

Indole derivatives have been shown to possess various biological activities, suggesting that mfcd09473449 could potentially have similar effects .

Action Environment

The stability of organoboron compounds, often used in the synthesis of such compounds, can be influenced by air and moisture .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c1-12-17-15(19(24)25)10-16(13-6-5-9-20-11-13)21-18(17)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBVGNJKOKKXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3071419.png)

![1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071426.png)

![6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071429.png)

![1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071437.png)

![[6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3071442.png)

![6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071452.png)

![1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071466.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071470.png)

![5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071479.png)

![1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071485.png)

![5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071492.png)

![3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071499.png)